molecular formula C10H12N2O6Pb B12662381 Lead bis(5-oxo-DL-prolinate) CAS No. 85392-78-5

Lead bis(5-oxo-DL-prolinate)

Cat. No.: B12662381
CAS No.: 85392-78-5
M. Wt: 463 g/mol
InChI Key: OJXFZRWEZWLNAO-UHFFFAOYSA-L
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Description

Lead bis(5-oxo-DL-prolinate) is a chemical compound with the molecular formula C10H12N2O6Pb It is a lead salt of 5-oxo-DL-proline, a derivative of the amino acid proline

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead bis(5-oxo-DL-prolinate) can be synthesized through the reaction of lead(II) acetate with 5-oxo-DL-proline in an aqueous medium. The reaction typically involves dissolving lead(II) acetate in water and then adding 5-oxo-DL-proline to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of lead bis(5-oxo-DL-prolinate) as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of lead bis(5-oxo-DL-prolinate) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pH are common practices in industrial production.

Chemical Reactions Analysis

Types of Reactions: Lead bis(5-oxo-DL-prolinate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of lead oxides and other oxidation products.

    Reduction: Reduction reactions can convert lead bis(5-oxo-DL-prolinate) to lead metal or other reduced forms of lead.

    Substitution: The compound can participate in substitution reactions where the lead ion is replaced by other metal ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.

    Substitution: Metal salts like sodium chloride or potassium nitrate can be used in substitution reactions.

Major Products Formed:

    Oxidation: Lead oxides and other oxidized derivatives.

    Reduction: Lead metal and reduced lead compounds.

    Substitution: New metal prolinates and lead salts.

Scientific Research Applications

Lead bis(5-oxo-DL-prolinate) has several applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of lead poisoning and other lead-related conditions.

    Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

Lead bis(5-oxo-DL-prolinate) can be compared with other lead prolinates and metal prolinates:

    Lead bis(5-oxo-L-prolinate): Similar in structure but with the L-isomer of proline.

    Copper bis(5-oxo-DL-prolinate): A copper analog with different chemical and biological properties.

    Zinc bis(5-oxo-DL-prolinate): A zinc analog with unique reactivity and applications.

Uniqueness: Lead bis(5-oxo-DL-prolinate) is unique due to its specific lead content and the DL-isomer of proline, which imparts distinct chemical and biological properties compared to its analogs.

Comparison with Similar Compounds

  • Lead bis(5-oxo-L-prolinate)
  • Copper bis(5-oxo-DL-prolinate)
  • Zinc bis(5-oxo-DL-prolinate)

Properties

CAS No.

85392-78-5

Molecular Formula

C10H12N2O6Pb

Molecular Weight

463 g/mol

IUPAC Name

lead(2+);5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/2C5H7NO3.Pb/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2

InChI Key

OJXFZRWEZWLNAO-UHFFFAOYSA-L

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Pb+2]

Origin of Product

United States

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